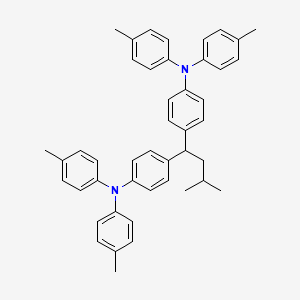![molecular formula C14H9Cl3N2O4 B14579700 N-[2-Nitro-5-(2,4,6-trichlorophenoxy)phenyl]acetamide CAS No. 61432-50-6](/img/structure/B14579700.png)
N-[2-Nitro-5-(2,4,6-trichlorophenoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Nitro-5-(2,4,6-trichlorophenoxy)phenyl]acetamide is a complex organic compound with the molecular formula C14H10Cl3NO4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Nitro-5-(2,4,6-trichlorophenoxy)phenyl]acetamide typically involves multiple steps, starting with the nitration of aniline to form nitroaniline. This is followed by the diazotization of nitroaniline and subsequent coupling with 2,4,6-trichlorophenol to form the trichlorophenoxy derivative. Finally, the acetamide group is introduced through acetylation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-Nitro-5-(2,4,6-trichlorophenoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[2-Nitro-5-(2,4,6-trichlorophenoxy)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[2-Nitro-5-(2,4,6-trichlorophenoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichlorophenoxy group may also contribute to its activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- N-(2-Chlorophenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- N-(2-Ethylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
Uniqueness
N-[2-Nitro-5-(2,4,6-trichlorophenoxy)phenyl]acetamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of nitro, trichlorophenoxy, and acetamide groups makes it a versatile compound for various applications.
Properties
CAS No. |
61432-50-6 |
|---|---|
Molecular Formula |
C14H9Cl3N2O4 |
Molecular Weight |
375.6 g/mol |
IUPAC Name |
N-[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H9Cl3N2O4/c1-7(20)18-12-6-9(2-3-13(12)19(21)22)23-14-10(16)4-8(15)5-11(14)17/h2-6H,1H3,(H,18,20) |
InChI Key |
UUBQCEDGJIBYRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Heptyloxy)phenyl]butane-1,3-dione](/img/structure/B14579620.png)


![1,1'-[(4-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14579642.png)
![8-Chloro-2,2-dimethyl-2H,7H-[1,3]dioxolo[4,5-B]phenothiazin-7-one](/img/structure/B14579647.png)




![Morpholine, 4-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]-](/img/structure/B14579674.png)
![1,1'-[(2-Benzyl-3-bromo-5-methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14579690.png)
![2-Methoxy-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14579693.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14579696.png)
![7-{3,5-Dihydroxy-2-[(2-oxoheptyl)sulfanyl]cyclopentyl}hept-5-enoic acid](/img/structure/B14579698.png)
